Isopropyl phenyl-d7

Mass Spectrometry Isotope Dilution Environmental Analysis

Isopropyl phenyl-d7 (CAS: 2469037-60-1) is a fully deuterated internal standard providing an M+7 mass shift for isotope dilution mass spectrometry. The seven deuterium atoms ensure unambiguous analyte differentiation, correcting for matrix effects and ionization variability in complex biological and environmental samples. This high isotopic purity standard enables accurate quantification and robust method validation compliant with FDA/EMA guidelines.

Molecular Formula C9H13O4P
Molecular Weight 223.21 g/mol
Cat. No. B12411513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl phenyl-d7
Molecular FormulaC9H13O4P
Molecular Weight223.21 g/mol
Structural Identifiers
SMILESCC(C)OP(=O)(O)OC1=CC=CC=C1
InChIInChI=1S/C9H13O4P/c1-8(2)12-14(10,11)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,10,11)/i1D3,2D3,8D
InChIKeyWRXFONORSZHETC-UNAVHCQLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl Phenyl Phosphate-d7: A Deuterated Organophosphate Tracer for Quantitative Analysis


Isopropyl Phenyl Phosphate-d7 is a stable, isotopically labeled analog of isopropyl phenyl phosphate (IPP), a widely used aryl organophosphate ester (aryl-OPE) that functions as a flame retardant, plasticizer, and anti-wear agent . The compound is characterized by the substitution of seven hydrogen atoms with deuterium atoms (D7), yielding a molecular formula of C9H6D7O4P and a molecular weight of 223.21 g/mol . This deuterium labeling induces a predictable mass shift of +7 Da relative to the unlabeled parent compound (MW 216.16 g/mol), a property that is foundational for its primary application as an internal standard in quantitative mass spectrometry .

Why Unlabeled Isopropyl Phenyl Phosphate Cannot Substitute for Isopropyl Phenyl Phosphate-d7 in Analytical Workflows


The unlabeled compound, isopropyl phenyl phosphate (IPP), is chemically identical to the deuterated analog in all respects relevant to sample matrix behavior, including extraction recovery, chromatographic retention time, and ionization efficiency [1]. Consequently, any attempt to use unlabeled IPP as a surrogate internal standard for quantifying IPP in complex matrices would result in the complete loss of analytical specificity. The two compounds would be indistinguishable by the mass spectrometer, co-eluting and producing identical mass spectra. The use of the deuterated Isopropyl Phenyl Phosphate-d7 as an internal standard is therefore not an optional enhancement but a fundamental requirement for accurate, interference-free quantification using isotope dilution mass spectrometry (IDMS) [1][2].

Quantitative Differentiation of Isopropyl Phenyl Phosphate-d7 Against Its Closest Comparators


Mass Spectrometric Resolution: A +7 Da Mass Shift Enables Baseline Separation from Unlabeled IPP

In mass spectrometry-based analysis, the primary analytical advantage of Isopropyl Phenyl Phosphate-d7 over its unlabeled counterpart (IPP) is its distinct mass-to-charge ratio (m/z). The deuterium labeling shifts the molecular ion cluster by approximately +7 Da. For a given fragment ion, the labeled and unlabeled forms are resolved as distinct peaks in the mass spectrum, enabling their simultaneous detection and quantification . This resolution is the basis for isotope dilution mass spectrometry (IDMS), which corrects for analyte loss during sample preparation and matrix-induced ion suppression .

Mass Spectrometry Isotope Dilution Environmental Analysis Metabolomics

Quantitative Accuracy: Recovery Correction Drives Coefficient of Variation Below 5%

The use of isotopically labeled internal standards like Isopropyl Phenyl Phosphate-d7 is a regulatory expectation for achieving the high degree of precision required in environmental and toxicological studies. A meta-analysis of published LC-MS/MS methods for aryl-OPEs demonstrates that methods employing deuterated internal standards routinely achieve intra- and inter-day precision with coefficients of variation (CVs) of less than 15% at the limit of quantification (LOQ) and often below 5% for mid-range quality control (QC) samples [1]. In stark contrast, methods lacking a matched internal standard for each analyte often exhibit CVs exceeding 20-30% due to uncorrected matrix effects [2].

Analytical Validation Quality Control Method Precision Environmental Monitoring

Differentiation from Other Deuterated Standards: Optimized Labeling for Minimal Isotopic Interference

The selection of a deuterated internal standard is not trivial; the number and position of deuterium atoms are critical for avoiding isotopic cross-talk. Isopropyl Phenyl Phosphate-d7, with its seven deuterium atoms, provides a sufficient mass shift (+7 Da) to separate its M+0 and M+1 isotopic envelopes from the unlabeled analyte, even in the presence of natural abundance 13C isotopes. This contrasts with a hypothetical d2 or d3 standard, where the isotopic cluster of the labeled compound could significantly overlap with the M+2 or M+3 isotopes of the native analyte, leading to quantification errors [1]. Furthermore, the -d7 standard offers a different level of labeling compared to other available forms, such as -d10 or -d6, providing users with a choice to mitigate specific matrix interferences or to match the labeling pattern of other compounds in a multi-analyte panel .

Mass Spectrometry Isotopic Purity Deuteration Internal Standard Selection

Validated Application Scenarios for Isopropyl Phenyl Phosphate-d7 in Research and Compliance


Quantitative Environmental Fate and Exposure Assessment of Aryl-OPEs

The primary application of Isopropyl Phenyl Phosphate-d7 is as an internal standard for the precise quantification of its unlabeled counterpart (IPP) in environmental and biological matrices. This includes the analysis of indoor dust, wastewater, sediment, and biota to assess the environmental release and human exposure to this class of emerging flame retardant and plasticizer [1]. The +7 Da mass shift ensures accurate quantification by correcting for matrix effects, enabling compliance with regulatory monitoring requirements and supporting robust environmental risk assessments [2].

Regulatory Compliance Testing Under TSCA and REACH

Given that tris(isopropylphenyl) phosphate (PIP (3:1)) is a controlled substance under the U.S. Toxic Substances Control Act (TSCA) and subject to scrutiny under the EU's REACH regulation, there is a regulatory mandate for accurate analytical testing [1]. Methods employing Isopropyl Phenyl Phosphate-d7 as an isotope-labeled internal standard provide the validated, high-precision data required to demonstrate compliance, certify products for import/export, and support legal defensibility of analytical findings [2].

Method Development and Validation for GC-MS and LC-MS/MS

Analytical chemists developing new or adapted methods for quantifying organophosphate esters rely on Isopropyl Phenyl Phosphate-d7 as a critical component for method validation. Its use in spiking experiments, calibration curve preparation, and quality control sample analysis is essential for establishing method performance parameters such as accuracy, precision, recovery, and limit of quantification (LOQ) [1]. The -d7 standard is a necessary procurement item for any laboratory aiming to publish a validated analytical method for IPP in a peer-reviewed journal [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isopropyl phenyl-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.